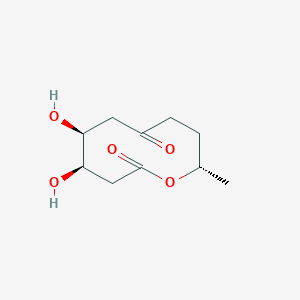

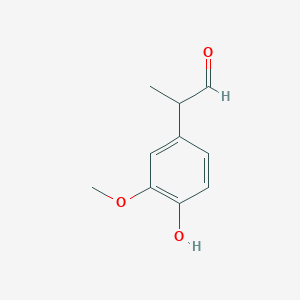

Androst-2-ene-2-carbonitrile, 4,5-epoxy-3-hydroxy-17-oxo-, (4alpha,5alpha)-

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

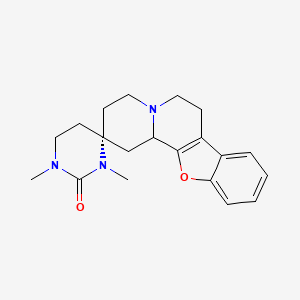

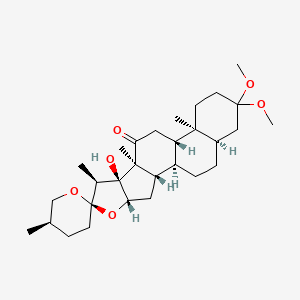

“Androst-2-ene-2-carbonitrile, 4,5-epoxy-3-hydroxy-17-oxo-, (4alpha,5alpha)-” is an endogenous, naturally occurring, orally active anabolic-androgenic steroid (AAS) and a derivative of dihydrotestosterone (DHT). It is a metabolite of dehydroepiandrosterone (DHEA) in the body and is also a pheromone found in elephants and boars . It is a competitive inhibitor of 3β-hydroxysteroid dehydrogenase, used as an anti-early pregnancy drug, which can inhibit the synthesis of progesterone in the ovaries and placenta, leading to miscarriage .

Synthesis Analysis

The synthesis of this compound involves several steps. The compound is synthesized from 2α-cyano-4α,5α-epoxyandrostan-17β-ol-3-one, which is prepared by treating 17β-acetoxy-4α,5α-epoxyandrostano [2,3-d] isoxazole with sodium methoxide . Further details about the synthesis process are not available in the search results.Molecular Structure Analysis

The molecular formula of this compound is C20H27NO3. Its molecular weight is 329.44 g/mol . The structure of the compound is complex, with several chiral centers. The IUPAC name, InChI, and structure SMILES data are available from the CompTox Chemicals Dashboard .Physical And Chemical Properties Analysis

The compound has a molecular weight of 329.44 g/mol and a molecular formula of C20H27NO3 . It forms tan crystals with a melting point of 257.8°C to 270.0°C (decomposition) when recrystallized from a pyridine-dioxane mixture . It crystallizes from dimethylformamide-water, with a melting point of 191 to 194°C .Mecanismo De Acción

Propiedades

IUPAC Name |

(1S,2R,6R,8S,11R,12S,16S)-5-hydroxy-2,16-dimethyl-15-oxo-7-oxapentacyclo[9.7.0.02,8.06,8.012,16]octadec-4-ene-4-carbonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25NO3/c1-18-7-6-14-12(13(18)3-4-15(18)22)5-8-20-17(24-20)16(23)11(10-21)9-19(14,20)2/h12-14,17,23H,3-9H2,1-2H3/t12-,13-,14-,17+,18-,19+,20+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGERVOWULWKCTQ-SXFTZYMTSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(C1CCC2=O)CCC45C3(CC(=C(C4O5)O)C#N)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1CCC2=O)CC[C@]45[C@@]3(CC(=C([C@H]4O5)O)C#N)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Androst-2-ene-2-carbonitrile, 4,5-epoxy-3-hydroxy-17-oxo-, (4alpha,5alpha)- | |

CAS RN |

94152-62-2 |

Source

|

| Record name | Ketotrilostane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0094152622 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

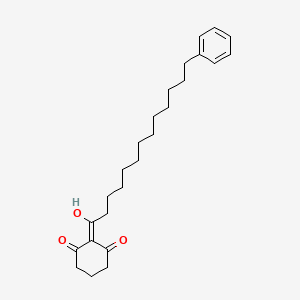

![(2S)-6,7-dihydroxy-2-(4-hydroxyphenyl)-8-(3-methylbut-2-enyl)-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxy-2,3-dihydrochromen-4-one](/img/structure/B1259421.png)

![[(2R,4R,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)tetrahydropyran-2-yl] [[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxy-tetrahydrofuran-2-yl]methoxy-hydroxy-phosphoryl] hydrogen phosphate](/img/structure/B1259432.png)